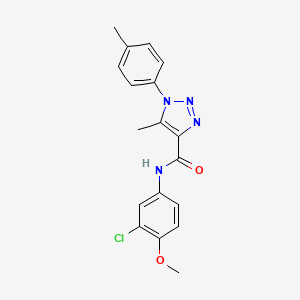![molecular formula C11H15N3O2S B2738223 N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide CAS No. 2094339-52-1](/img/structure/B2738223.png)
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide, also known as MTZM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of cancer treatment.
作用機序
The mechanism of action of N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is not fully understood. However, it is believed that N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide can modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide can induce cell cycle arrest and apoptosis in cancer cells. N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide can significantly reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has several advantages for lab experiments. It exhibits potent anti-cancer activity against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is also relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experimental settings. N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide also has some toxicity concerns, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide. One area of research is to investigate the mechanism of action of N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide in more detail. This could help to identify new targets for cancer therapy. Another area of research is to develop new formulations of N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide that can improve its solubility and reduce its toxicity. Finally, there is a need for more in vivo studies to evaluate the efficacy of N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide in animal models of cancer. These studies could help to identify the optimal dose and schedule for N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide in cancer therapy.
合成法
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is synthesized using a multi-step process that involves the reaction of morpholine, thioamide, and propargyl bromide. The final product is obtained after purification using column chromatography. The synthesis of N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has been extensively studied for its potential as an anti-cancer agent. Various in vitro and in vivo studies have shown that N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-10(15)12-7-9-8-13-11(17-9)14-3-5-16-6-4-14/h2,8H,1,3-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIRESKOBOKCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(S1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2738140.png)
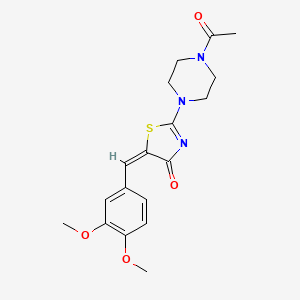
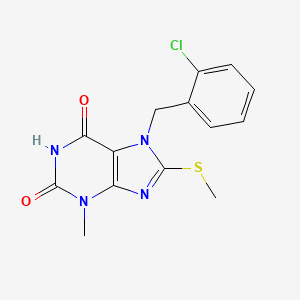
![N-[3-[2-acetyl-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2738146.png)
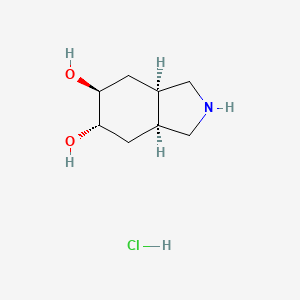
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)
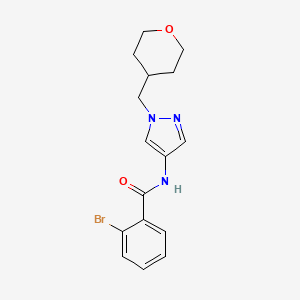
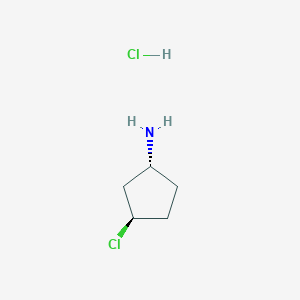
![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)
![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)

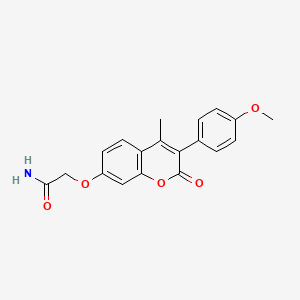
![4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2738159.png)
